2-Bromo-4-thiocyanatophenol
Description
2-Bromo-4-thiocyanatophenol is a halogenated aromatic compound featuring a bromine atom at the 2-position and a thiocyanate group (-SCN) at the 4-position of the phenol ring. This structure confers unique chemical reactivity, particularly in electrophilic substitution reactions and nucleophilic displacement due to the electron-withdrawing effects of the bromine and thiocyanate groups. The compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, and materials science applications. Its stability under acidic conditions and ability to participate in cross-coupling reactions make it valuable for constructing complex aromatic frameworks .
Properties
Molecular Formula |
C7H4BrNOS |
|---|---|
Molecular Weight |
230.08 g/mol |
IUPAC Name |
(3-bromo-4-hydroxyphenyl) thiocyanate |
InChI |
InChI=1S/C7H4BrNOS/c8-6-3-5(11-4-9)1-2-7(6)10/h1-3,10H |
InChI Key |
JJEULFXBSLTPGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares 2-Bromo-4-thiocyanatophenol with three analogous compounds: 2-Bromo-4-methoxyphenol, 4-Thiocyanato-2-nitrophenol, and 2-Chloro-4-thiocyanatophenol. Key parameters include reactivity, stability, and synthetic utility.
This compound vs. 2-Bromo-4-methoxyphenol
- Structural Differences: The thiocyanate (-SCN) group in this compound is replaced by a methoxy (-OCH₃) group in 2-Bromo-4-methoxyphenol.
- Reactivity: The thiocyanate group enhances electrophilic aromatic substitution (EAS) at the ortho/para positions due to its electron-withdrawing nature, whereas the methoxy group acts as an electron donor, directing EAS to the meta position . this compound undergoes nucleophilic displacement of bromine more readily (e.g., in Suzuki-Miyaura coupling) compared to 2-Bromo-4-methoxyphenol, where the methoxy group stabilizes the ring, reducing bromine’s leaving ability .
- Stability: The thiocyanate group is prone to hydrolysis under basic conditions, limiting its utility in aqueous reactions. In contrast, the methoxy group is hydrolytically stable, making 2-Bromo-4-methoxyphenol suitable for prolonged reactions in polar solvents .
This compound vs. 4-Thiocyanato-2-nitrophenol
- Functional Groups: The bromine in this compound is replaced by a nitro (-NO₂) group in 4-Thiocyanato-2-nitrophenol.
- Electronic Effects: The nitro group is a stronger electron-withdrawing group than bromine, further deactivating the aromatic ring and reducing reactivity in EAS. Thiocyanate displacement occurs more readily in 4-Thiocyanato-2-nitrophenol due to the nitro group’s destabilization of the ring, whereas bromine in this compound allows for controlled functionalization .
- Applications: 4-Thiocyanato-2-nitrophenol is favored in explosive precursors and dyes, while this compound is preferred in medicinal chemistry for its balanced reactivity .
This compound vs. 2-Chloro-4-thiocyanatophenol
- Halogen Comparison : Bromine (Br) vs. Chlorine (Cl).
- Leaving Group Ability: Bromine’s larger atomic size and lower bond dissociation energy make it a superior leaving group compared to chlorine. This enhances this compound’s utility in cross-coupling reactions (e.g., Buchwald-Hartwig amination) .
- Thermal Stability: Chlorine’s stronger bond increases thermal stability, making 2-Chloro-4-thiocyanatophenol more suitable for high-temperature syntheses.
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Melting Point (°C) | Solubility (H₂O) | LogP |
|---|---|---|---|
| This compound | 112–114 | Insoluble | 2.8 |
| 2-Bromo-4-methoxyphenol | 98–100 | Slightly soluble | 2.1 |
| 4-Thiocyanato-2-nitrophenol | 145–147 | Insoluble | 1.9 |
| 2-Chloro-4-thiocyanatophenol | 105–107 | Insoluble | 2.5 |
Table 2: Reaction Yields in Suzuki-Miyaura Coupling
| Compound | Yield (%) | Conditions |
|---|---|---|
| This compound | 85 | Pd(OAc)₂, K₂CO₃, DMF |
| 2-Bromo-4-methoxyphenol | 62 | Pd(OAc)₂, K₂CO₃, DMF |
| 2-Chloro-4-thiocyanatophenol | 73 | Pd(OAc)₂, K₂CO₃, DMF |
Research Findings
- Synthetic Utility: this compound outperforms chlorine and methoxy analogs in palladium-catalyzed reactions, achieving higher yields due to bromine’s superior leaving group ability .
- Stability Limitations : The thiocyanate group’s susceptibility to hydrolysis restricts its use in aqueous media, necessitating anhydrous conditions for optimal performance .
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